REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].C(=O)(O)[O-:12].[Na+].[N+]1([O-])C=CC=CC=1>C1(C)C=CC=CC=1>[O:12]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)OCC
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the product is partitioned with water (400 ml)
|
Type
|
CUSTOM
|
Details
|
The toluene layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with a further amount of toluene (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined toluene extracts are dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the toluene removed by fractional distillation
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under vacuum
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
O=CCCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |